N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
This compound (CAS: 878057-48-8) is a sulfonamide-bearing indole derivative with a molecular formula of C25H28N4O5S and a molecular weight of 496.58 g/mol . Key structural features include:
- A 3-acetamidophenyl group linked to an acetamide backbone.
- A 1H-indol-3-yl moiety substituted with a sulfonyl group.
- A 2-oxo-2-(piperidin-1-yl)ethyl chain at the indole’s 1-position.
Its synthesis likely involves sulfonation of the indole ring, followed by nucleophilic substitution to introduce the piperidine-containing ethyl ketone chain. Purification methods such as column chromatography are commonly employed for analogous compounds .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-18(30)26-19-8-7-9-20(14-19)27-24(31)17-35(33,34)23-15-29(22-11-4-3-10-21(22)23)16-25(32)28-12-5-2-6-13-28/h3-4,7-11,14-15H,2,5-6,12-13,16-17H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCYQNAJZMUVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound with significant potential in pharmacological applications, particularly in oncology and neuropharmacology. This article delves into its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 878057-48-8 |
| Molecular Formula | C₁₈H₂₃N₄O₅S |
| Molecular Weight | 496.6 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has demonstrated significant antiestrogenic and cytotoxic activities. In vitro assays against MCF-7 breast cancer cells revealed an IC50 value of 0.32 μM , indicating potent inhibitory effects on cell proliferation.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets involved in cancer cell signaling pathways. The presence of the piperidine and indole moieties suggests potential interactions with receptors and enzymes critical for tumor growth and survival.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison was made with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| VUF11211 | High-affinity CXCR3 antagonist | Antagonist activity |
| NBI-74330 | Distinct structure lacking basic groups | High-affinity CXCR3 antagonist |
| N-(4-acetamidophenyl)-2-thioacetamides | Similar thioacetamide structure | Varies based on substituents |
This comparison indicates that while several compounds exhibit antagonist properties, this compound's combination of antiestrogenic and cytotoxic effects is notably distinct.
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
- In Vitro Studies : Research demonstrated that the compound effectively inhibited the growth of MCF-7 cells, showing promise as an anticancer agent.
- Mechanistic Studies : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through modulation of apoptotic pathways, although further studies are needed to elucidate these mechanisms fully .
- Cytotoxicity Testing : Additional cytotoxicity assessments indicated that the compound does not exhibit significant toxicity towards normal human cells, suggesting a favorable therapeutic index for potential clinical applications .
Future Directions
The ongoing research into this compound emphasizes the need for:
- Further In Vivo Studies : To validate its efficacy and safety profile in living organisms.
- Structural Modifications : To enhance its selectivity and potency against specific cancer types.
- Exploration of Combination Therapies : Investigating its use alongside existing chemotherapeutics could provide synergistic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Electronic and Steric Modifications
- Thio vs.
- Piperidine Substitutions : Methylation of the piperidine ring (e.g., 4-methylpiperidine in ) increases steric bulk, which may alter binding to target proteins or metabolic stability.
- Heterocyclic Replacements: The thiazolidinone-thioxo scaffold in introduces rigidity and additional hydrogen-bonding sites, possibly targeting enzymes like kinases or proteases.
Q & A
Q. Q1. What synthetic routes are recommended for the preparation of this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the indole core. A plausible route includes:
Sulfonation : Introduce the sulfonyl group at the indole C3 position using chlorosulfonic acid under controlled temperatures (0–5°C) .
Alkylation : React the sulfonated indole with 2-oxo-2-(piperidin-1-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) to form the 1-substituted indole intermediate .
Acetamide coupling : Attach the 3-acetamidophenyl group via nucleophilic acyl substitution using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .
Optimization : Use kinetic monitoring (HPLC or TLC) to adjust stoichiometry, solvent polarity (e.g., DMF for solubility), and temperature (reflux vs. room temperature) to maximize yield (>80%) and purity (>95%) .
Q. Q2. How can structural confirmation be achieved, and what spectroscopic techniques are most reliable?
Methodological Answer: A combination of advanced spectroscopic and crystallographic methods is required:
- NMR :
- X-ray crystallography : Resolve steric effects at the indole C1 position and validate hydrogen bonding between the acetamide and sulfonyl moieties .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data between in vitro and cellular assays?
Methodological Answer: Discrepancies often arise from differences in membrane permeability, metabolic stability, or off-target interactions. To address this:
Permeability assays : Use Caco-2 cell monolayers or PAMPA to quantify passive diffusion .
Metabolic profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS .
Target engagement assays : Employ thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases or GPCRs) .
Off-target screening : Use broad-panel kinase assays or proteome-wide affinity pulldowns .
Q. Q4. What strategies are effective for structure-activity relationship (SAR) studies targeting the indole sulfonyl moiety?
Methodological Answer: Focus on iterative modifications guided by computational and experimental
Core modifications :
- Replace the sulfonyl group with carbonyl or phosphonate to assess electronic effects .
- Vary substituents at the indole N1 position (e.g., alkyl vs. aryl groups) .
Pharmacophore modeling : Use software like Schrödinger or MOE to identify critical interactions (e.g., hydrogen bonds with the sulfonyl oxygen) .
Biological testing : Prioritize analogs with ≥10-fold potency improvements in enzyme inhibition assays (e.g., IC₅₀ values) and validate in cell-based models .
Q. Q5. How can computational methods predict metabolic liabilities in this compound?
Methodological Answer: Leverage in silico tools to prioritize experimental testing:
CYP450 metabolism : Use ADMET Predictor or StarDrop to identify vulnerable sites (e.g., oxidation of the piperidinyl group) .
Glucuronidation/sulfation : Predict phase II metabolism using Meteor (Lhasa Ltd.) .
Reactive metabolite screening : Apply DEREK or similar systems to flag structural alerts (e.g., Michael acceptors formed via sulfonyl elimination) .
Q. Q6. What crystallization conditions are optimal for X-ray structure determination of this compound?
Methodological Answer: Successful crystallization requires:
Solvent screening : Use methylene chloride or ethyl acetate with slow evaporation at 4°C .
Additives : Introduce co-solvents (e.g., n-hexane) to reduce polarity and promote lattice formation.
Data collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities. Refinement with SHELX or PHENIX resolves rotational disorder in the piperidinyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
